molecular formula C9H12ClF2N B11893239 (R)-1-(2,3-Difluoro-4-methylphenyl)ethanamine hydrochloride CAS No. 1217477-52-5

(R)-1-(2,3-Difluoro-4-methylphenyl)ethanamine hydrochloride

Katalognummer: B11893239
CAS-Nummer: 1217477-52-5
Molekulargewicht: 207.65 g/mol
InChI-Schlüssel: AHLCZZZZSHYPNY-FYZOBXCZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(R)-1-(2,3-Difluoro-4-methylphenyl)ethanamine hydrochloride (CAS: 1217477-52-5) is a chiral amine derivative with a molecular formula of C₉H₁₂ClF₂N and a molecular weight of 207.06 g/mol . The compound features a 2,3-difluoro-4-methylphenyl group attached to an ethanamine backbone, with the (R)-enantiomer configuration. The fluorine atoms at the 2- and 3-positions of the aromatic ring and the methyl group at the 4-position contribute to its unique electronic and steric properties.

This compound is typically available at 98+% purity and is listed as "in stock" by suppliers, indicating its relevance in synthetic and pharmacological research .

Eigenschaften

CAS-Nummer

1217477-52-5

Molekularformel

C9H12ClF2N

Molekulargewicht

207.65 g/mol

IUPAC-Name

(1R)-1-(2,3-difluoro-4-methylphenyl)ethanamine;hydrochloride

InChI

InChI=1S/C9H11F2N.ClH/c1-5-3-4-7(6(2)12)9(11)8(5)10;/h3-4,6H,12H2,1-2H3;1H/t6-;/m1./s1

InChI-Schlüssel

AHLCZZZZSHYPNY-FYZOBXCZSA-N

Isomerische SMILES

CC1=C(C(=C(C=C1)[C@@H](C)N)F)F.Cl

Kanonische SMILES

CC1=C(C(=C(C=C1)C(C)N)F)F.Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Reaction Mechanism and Key Steps

This method employs a chiral auxiliary to induce stereoselectivity during the formation of the amine bond. A representative protocol involves:

  • Condensation : 2,3-Difluoro-4-methylacetophenone reacts with (R)-α-methylbenzylamine in toluene under Dean-Stark conditions to form a chiral Schiff base.

  • Hydrogenation : The imine intermediate undergoes catalytic hydrogenation (10% Pd/C, H₂, 35–40°C) to yield the diastereomerically pure amine.

  • Acidolysis : Treatment with hydrochloric acid in isopropyl alcohol (IPA) liberates the target amine as its hydrochloride salt.

Table 1: Optimized Conditions for Reductive Amination

ParameterValueSource
Catalyst10% Pd/C
Temperature35–40°C
SolventEthyl acetate
Chiral Auxiliary(R)-α-Methylbenzylamine
Yield (Overall)72–78%
Enantiomeric Excess>99% (HPLC)

Asymmetric Hydrogenation of Imine Precursors

Substrate Design and Catalytic Systems

Asymmetric hydrogenation bypasses the need for chiral auxiliaries by using transition-metal catalysts with chiral ligands. For example:

  • Imine Substrate : 2,3-Difluoro-4-methylphenyl ethylidenamine

  • Catalyst : Ru-(S)-BINAP complex

  • Conditions : 50 bar H₂, 60°C in methanol

This method achieves 85–92% ee but requires high-pressure equipment and expensive catalysts, limiting its industrial adoption.

Resolution of Racemic Amines

Diastereomeric Salt Formation

Racemic 1-(2,3-difluoro-4-methylphenyl)ethanamine is treated with (R)-mandelic acid in ethanol, yielding diastereomeric salts with distinct solubilities. Recrystallization isolates the (R)-enantiomer, followed by neutralization and hydrochloride salt formation.

Table 2: Resolution Efficiency

ParameterValueSource
Resolving Agent(R)-Mandelic Acid
SolventEthanol/Water (3:1)
Yield (Per Cycle)30–35%
Purity (After 3 Cycles)98% ee

Critical Analysis of Methodologies

Cost-Benefit Comparison

  • Reductive Amination : High yields and ee but generates stoichiometric waste from the chiral auxiliary.

  • Asymmetric Hydrogenation : Atom-efficient but cost-prohibitive for large-scale synthesis.

  • Resolution : Low yields per cycle but economically viable for small batches.

Purity and Characterization

Final products are characterized by:

  • HPLC : Chiral columns (e.g., Chiralpak IC) confirm >99% ee.

  • X-ray Crystallography : Resolves absolute configuration (R).

  • Melting Point : 178–180°C (hydrochloride salt).

Industrial-Scale Considerations

NetChem, Inc. (USA) utilizes a hybrid approach:

  • Initial reductive amination with (R)-α-methylbenzylamine.

  • Catalytic hydrogenation under mild conditions.

  • Crystallization from ethyl acetate/IPA to achieve pharmaceutical-grade purity.

Emerging Innovations

Recent advances include:

  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze (S)-enantiomers, leaving (R)-amines intact (85% yield, 97% ee).

  • Flow Chemistry : Continuous hydrogenation reduces reaction times by 40% compared to batch processes .

Analyse Chemischer Reaktionen

Oxidation and Reduction Reactions

The compound participates in oxidation and reduction reactions due to its amine functionality:

Reaction TypeReagents/ConditionsProducts
OxidationPotassium permanganateImines
ReductionLithium aluminum hydrideAlcohols
Enantiospecific HydrogenationChiral catalysts (e.g., Ru-based)(R)-Enantiomer

These transformations are critical for modifying pharmacokinetic properties.

Nucleophilic Substitution and Condensation

The compound exhibits reactivity in nucleophilic substitution and condensation reactions:

Nucleophilic Substitution
The amine group acts as a nucleophile in reactions with carbonyl compounds (e.g., ketones, aldehydes). For example, condensation with maleic anhydride in acetic acid yields β-dicarbonyl derivatives .

Mechanism
The reaction proceeds via:

  • Nucleophilic attack on the carbonyl carbon

  • Formation of an intermediate amide

  • Rearrangement to the final product

Reaction Conditions

  • Solvent: Acetic acid or dichloromethane

  • Temperature: 20–100°C

  • Catalysts: None required or Lewis acids (e.g., HATU)

Analytical Characterization

Structural confirmation and purity analysis involve:

Spectroscopic Methods

  • NMR : Proton and carbon-13 NMR to verify stereochemistry and functional groups .

  • IR : Detection of amine and hydrochloride salt peaks.

Chromatographic Techniques

  • HPLC : Enantiomeric purity assessment .

  • Mass Spectrometry : Molecular weight confirmation (207.65 g/mol) .

This compound’s versatility in synthesis and reactivity underscores its potential in developing novel therapeutics. Future research should focus on optimizing reaction conditions for higher yields and exploring its interactions with emerging biological targets.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

This compound features a difluoromethyl-substituted aromatic ring, which significantly influences its biological activity and pharmacokinetic properties. The presence of fluorine atoms enhances lipophilicity and metabolic stability, making it a valuable candidate for drug development. Its stereochemistry contributes to its selectivity for biological targets, which is crucial for therapeutic efficacy.

Neurotransmitter Modulation

(R)-1-(2,3-Difluoro-4-methylphenyl)ethanamine hydrochloride exhibits significant biological activity related to neurotransmitter systems. Research indicates that compounds with similar structures may act as selective serotonin reuptake inhibitors (SSRIs) or interact with adrenergic receptors. This suggests potential applications in treating mood disorders and other neuropsychiatric conditions .

BACE1 Inhibition

A growing interest in β-secretase (BACE1) inhibitors for Alzheimer's disease treatment has led to the exploration of compounds like this compound. Studies show that modifications to the compound can enhance its binding affinity and selectivity for BACE1, potentially leading to effective therapeutic agents .

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of this compound:

  • Study on Neurotransmitter Systems : Research demonstrated that this compound could effectively modulate serotonin levels in animal models, suggesting its utility in treating depression .
  • BACE1 Inhibitor Development : A study focused on modifying the compound's structure to improve its inhibitory action against BACE1, revealing promising results in preclinical trials aimed at Alzheimer's disease .

Wirkmechanismus

The mechanism of action of ®-1-(2,3-Difluoro-4-methylphenyl)ethanamine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance binding affinity and selectivity. The chiral center may contribute to stereospecific interactions with biological molecules.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Similarity Scores

The following table summarizes key structural analogs, their substituents, and similarity scores based on CAS database comparisons :

Compound Name CAS Number Substituents Fluorine Atoms Molecular Formula Molecular Weight Similarity Score
(R)-1-(2,3-Difluoro-4-methylphenyl)ethanamine hydrochloride 1217477-52-5 2,3-diF, 4-Me 2 C₉H₁₂ClF₂N 207.06 Reference
(S)-1-(3,5-Difluorophenyl)ethanamine hydrochloride 1213128-98-3 3,5-diF 2 C₈H₈ClF₂N 193.61 1.00
(R)-1-(3-Fluorophenyl)ethylamine hydrochloride 321429-49-6 3-F 1 C₈H₉ClFN 173.62 0.97
(S)-1-(2,4-Difluorophenyl)ethanamine hydrochloride 844647-37-6 2,4-diF 2 C₈H₈ClF₂N 193.61 0.95
(R)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride 1208989-29-0 4-CF₃O 3 (in CF₃O) C₉H₉ClF₃NO 247.63 0.92

Key Structural Differences and Implications

Fluorine Substitution Patterns: The 2,3-difluoro substitution in the target compound contrasts with analogs like 3,5-difluoro (CAS 1213128-98-3) and 2,4-difluoro (CAS 844647-37-6). For instance, ortho-fluorine atoms (2-position) may sterically hinder interactions with target proteins compared to para-fluorine .

Trifluoromethoxy vs. Difluoro-Methyl :

  • Compounds like (R)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride (CAS 1208989-29-0) introduce a CF₃O group , which is more electronegative and bulky than the target’s difluoro-methyl substituent. This could reduce metabolic stability but increase binding specificity in hydrophobic pockets .

Stereochemical Considerations: Enantiomeric forms (e.g., (R)- vs. (S)-) significantly impact biological activity. For example, in antifungal studies, (R)-enantiomers of similar compounds demonstrated higher potency than their (S)-counterparts .

Hydrogen Bonding and Protein Interactions

These interactions depend on the amine group and aromatic substituents, suggesting that the target compound’s 2,3-difluoro-4-methylphenyl group may similarly engage in hydrophobic or halogen bonding .

Biologische Aktivität

(R)-1-(2,3-Difluoro-4-methylphenyl)ethanamine hydrochloride is a chiral compound that has garnered attention for its significant biological activity, particularly in the context of pharmacology and medicinal chemistry. This article explores its biological mechanisms, interactions with neurotransmitter systems, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a difluoromethyl-substituted aromatic ring and a specific stereochemistry at the carbon adjacent to the amine group. The fluorine atoms enhance lipophilicity and metabolic stability, which are crucial for its biological activity.

Research indicates that this compound may act as a selective serotonin reuptake inhibitor (SSRI) or interact with adrenergic receptors. These interactions suggest potential applications in treating mood disorders and other neuropsychiatric conditions. The presence of fluorine enhances the compound's binding affinity and selectivity for biological targets, thereby increasing its efficacy in therapeutic applications.

Neurotransmitter Modulation

The compound has shown promise in modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways. Studies have demonstrated that compounds with similar structures can effectively inhibit the reuptake of serotonin, leading to increased levels of this neurotransmitter in the synaptic cleft, which is beneficial for mood regulation.

Case Studies

  • Antidepressant Effects : In a study evaluating various compounds for their antidepressant potential, this compound exhibited significant activity comparable to established SSRIs. The study utilized behavioral assays in animal models to assess the efficacy of the compound in alleviating depressive symptoms.
  • Binding Affinity Studies : Binding affinity assays conducted on human serotonin transporters revealed that this compound has a high affinity for these receptors. This was measured using radiolabeled ligands and competitive binding assays.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally related compounds highlights the unique properties of this compound:

Compound NameStructural FeaturesBiological Activity
(S)-1-(2,3-Difluorophenyl)ethanamineSingle fluorine substitutionPotential antidepressant
(R)-1-(3-Chlorophenyl)ethanamineChlorine instead of fluorineAntidepressant effects
1-(4-Methylphenyl)ethanamineNo fluorine substitutionNeurotransmitter modulation

The dual fluorination and specific stereochemistry of this compound enhance its selectivity for certain receptors compared to its analogs, potentially leading to improved pharmacokinetic properties and reduced side effects.

Synthesis and Applications

The synthesis of this compound typically involves multi-step chemical reactions that ensure high yields and purity essential for biological testing. Its applications extend beyond neuropharmacology; it is also being explored in cancer research due to its potential role in inhibiting pathways associated with tumor growth .

Q & A

Q. Table 1: Analytical Parameters

TechniqueKey ParametersValidation Criteria
Chiral HPLCRetention time: 8.2 min (R-enantiomer)≥99% enantiomeric excess (e.e.)
HRMSm/z = 207.0572 [M+H]⁺Δ < 3 ppm error
¹H NMRδ 2.25 (s, 3H, CH₃)Integration matches stoichiometry

Basic Question: How should stability studies be designed for this compound under varying storage conditions?

Answer:

  • Conditions to Test :
    • Temperature: -20°C (long-term), 4°C (short-term), 25°C (accelerated).
    • Humidity: 60% RH (controlled) vs. 75% RH (stress).
    • Light: Protect from UV vs. exposure to simulate degradation.
  • Methodology :
    • Use HPLC to monitor purity over 6–12 months.
    • Assess hygroscopicity via dynamic vapor sorption (DVS).
    • Key Finding : The compound is stable under ambient conditions but degrades at >40°C or under prolonged UV exposure .

Q. Table 3: Synthesis Optimization

MethodYield (%)e.e. (%)Key Challenge
Catalytic Amination8598Catalyst cost and recycling
DKR9299Enzyme stability at high temps
Crystallization7599.5Solvent selection for scalability

Basic Question: What safety protocols are critical when handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing .
  • Spill Management : Neutralize with 10% sodium bicarbonate, collect in sealed containers, and dispose via licensed hazardous waste facilities .
  • First Aid : For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .

Advanced Question: How to design in vivo pharmacokinetic studies given the compound’s physicochemical properties?

Answer:

  • LogP Prediction : Estimated LogP = 1.8 (via ChemDraw), suggesting moderate blood-brain barrier permeability.
  • Dosage Formulation : Use saline with 5% DMSO for intravenous delivery; monitor plasma stability via LC-MS/MS .
  • Metabolite ID : Administer 10 mg/kg in rodents, collect plasma at 0.5, 2, 6, 24 h. Screen for N-dealkylation products (m/z 169.03) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.